1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Overview
Description
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C19H26O5. It is also known by its systematic name, 1,1-Cyclobutanedicarboxylic acid, 3-(phenylmethoxy)-, 1,1-bis(1-methylethyl) ester . This compound is characterized by its cyclobutane ring structure, which is substituted with benzyloxy and diisopropyl ester groups.
Preparation Methods
The synthesis of 1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate typically involves the esterification of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid with isopropanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in various biochemical pathways, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can affect enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar compounds to 1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate include:
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid: The parent acid form of the compound.
1,1-Bis(propan-2-yl) 3-(methoxy)cyclobutane-1,1-dicarboxylate: A similar ester with a methoxy group instead of a benzyloxy group.
1,1-Bis(propan-2-yl) 3-(phenoxy)cyclobutane-1,1-dicarboxylate: A similar ester with a phenoxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
IUPAC Name |
dipropan-2-yl 3-phenylmethoxycyclobutane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-13(2)23-17(20)19(18(21)24-14(3)4)10-16(11-19)22-12-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJBIVMGKDBTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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